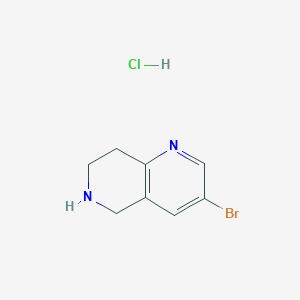

3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2.ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;/h3,5,10H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPMMDKARAQFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC(=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656841 | |

| Record name | 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159010-96-4 | |

| Record name | 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine HCl physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine HCl

Introduction

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a heterocyclic organic compound that serves as a critical structural motif and building block in medicinal chemistry. As a derivative of the naphthyridine core, which is prevalent in numerous biologically active molecules, this compound is of significant interest to researchers in drug discovery and development.[1][2] Its utility is particularly noted in the synthesis of novel therapeutic agents, including kinase inhibitors and compounds targeting the central nervous system (CNS), with applications in oncology and the treatment of neurodegenerative diseases.[3][4]

The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of the parent molecule, a common strategy in pharmaceutical development.[5] A comprehensive understanding of the compound's physical and chemical properties is paramount for its effective application, from designing synthetic routes and predicting physiological behavior to developing stable and bioavailable drug formulations.

This guide provides a detailed examination of the core physicochemical properties of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine HCl, offering field-proven insights and experimental protocols to support scientists and drug development professionals.

Core Physicochemical Data

The fundamental properties of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine and its hydrochloride salt are summarized below. These values form the basis for predicting the compound's behavior in both chemical and biological systems.

| Property | Value | Source |

| Chemical Name | This compound | |

| CAS Number | 1159010-96-4 | [3] |

| Molecular Formula | C₈H₁₀BrClN₂ | [3][6] |

| Molecular Weight | 249.54 g/mol | [3] |

| Appearance | Light yellow solid/powder | [4] |

| Purity | Commonly available at ≥95% or ≥98% | [3][4] |

| Free Base CAS | 625100-00-7 | [7][8] |

| Free Base MW | 213.08 g/mol | [4][7] |

| Predicted pKa | 7.16 ± 0.20 | [8] |

| Predicted Boiling Point | 283.4 ± 40.0 °C (for free base) | [8] |

| Predicted Density | 1.503 ± 0.06 g/cm³ (for free base) | [8] |

Critical Properties for Drug Development

For a compound to be a viable drug candidate, its physicochemical properties must fall within specific ranges to ensure adequate absorption, distribution, metabolism, and excretion (ADME). The following properties are particularly crucial for 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine HCl.

Aqueous Solubility

Solubility is a primary determinant of a drug's bioavailability. A compound must dissolve in physiological fluids to be absorbed. As a hydrochloride salt, the solubility of this compound is expected to be significantly higher than its free base form, particularly in acidic environments like the stomach.

The molecule's basicity, indicated by a predicted pKa of ~7.16, dictates a strong pH-dependence on its solubility.[8]

-

In acidic conditions (pH < pKa): The nitrogen atoms in the naphthyridine ring system are protonated, forming a cationic species that is readily solvated by water, leading to higher solubility.

-

In neutral or basic conditions (pH > pKa): The compound will deprotonate to its neutral free base form, which is less polar and therefore significantly less soluble in water. This can lead to precipitation in the intestines (pH ~6.8-7.4), potentially impacting absorption.

Lipophilicity (LogP & LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is essential for predicting its ability to cross biological membranes.[9] It is a key component of predictive models like Lipinski's Rule of 5.[10][11]

-

LogP is the partition coefficient of the neutral form of the molecule between octanol and water. It is a constant for the compound.

-

LogD is the distribution coefficient at a specific pH and accounts for both the neutral and ionized forms of the molecule.[12] For an ionizable compound like this, LogD is the more physiologically relevant parameter.

The relationship between these properties is governed by the pKa. For a basic compound, as the pH of the aqueous phase drops below the pKa, the compound becomes more ionized, more hydrophilic, and thus the LogD value decreases. A LogD at pH 7.4 (LogD₇.₄) is a critical parameter for predicting drug-likeness.[9]

Acid-Base Properties (pKa)

The acid dissociation constant, pKa, quantifies the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[13] With a predicted pKa of ~7.16, 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine will exist in different ionic forms throughout the gastrointestinal tract, profoundly affecting its solubility and permeability.[8]

-

Stomach (pH 1-3): The compound will be almost completely protonated (cationic), maximizing its solubility.

-

Small Intestine (pH 6-7.4): The compound will exist as an equilibrium mixture of its protonated and neutral forms. This region is critical for absorption, representing a trade-off between sufficient solubility and the necessary lipophilicity (of the neutral form) to cross the intestinal wall.

-

Blood (pH 7.4): The compound will be approximately 50% ionized, influencing its distribution and binding to plasma proteins.

Experimental Determination of Key Properties

The following protocols describe standardized, self-validating methods for determining the critical physicochemical properties discussed above.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol is based on the well-established shake-flask method, which is considered the gold standard for determining equilibrium solubility.[14] The causality behind this method is to allow the system to reach a thermodynamic equilibrium between the solid-state compound and the dissolved state in a specific medium.

Methodology:

-

Preparation: Prepare buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8).

-

Addition of Compound: Add an excess amount of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine HCl to a known volume of each buffer in a glass vial. The excess is critical to ensure saturation is reached.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (typically 37°C to mimic physiological conditions) and agitation speed (e.g., 100 rpm). Allow the system to equilibrate for 24 to 48 hours.[14]

-

Sampling: After equilibration, visually confirm that solid material remains. Carefully withdraw an aliquot from the clear supernatant, avoiding any solid particles.

-

Filtration: Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. This step is crucial; failure to filter properly is a common source of artificially high solubility results.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard calibration curve.

-

Validation: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility is confirmed when the measured concentration remains constant.[14]

Protocol: LogD₇.₄ Determination (Shake-Flask Method)

This protocol determines the distribution of the compound between a lipid-like solvent (n-octanol) and an aqueous buffer at physiological pH.[15]

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and, separately, pre-saturate the pH 7.4 buffer with n-octanol. This is done by vigorously mixing the two phases and allowing them to separate for at least 24 hours. This step prevents volume changes during the experiment.[15]

-

Stock Solution: Prepare a stock solution of the compound in the pre-saturated aqueous buffer. The concentration should be high enough for accurate detection but below its solubility limit.

-

Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol and an equal volume of the compound's stock solution in the pre-saturated buffer.

-

Equilibration: Cap the vial tightly and shake gently for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases. Avoid vigorous shaking that could lead to emulsion formation.

-

Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample a known volume from both the upper octanol layer and the lower aqueous layer. Analyze the concentration of the compound in each phase using a suitable method like HPLC-UV.

-

Calculation: Calculate the LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )[10]

Stability & Storage

The stability of an active pharmaceutical ingredient (API) is critical for ensuring its safety, quality, and efficacy throughout its shelf life.[] Stability testing exposes the API to various environmental conditions to identify potential degradation pathways.[17]

For 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine HCl, potential stability concerns include:

-

Hygroscopicity: As a salt, it may absorb moisture from the air, which can affect its physical form, potency, and handling.

-

Loss of Crystallinity: Under conditions of high heat and humidity, the crystalline structure of a salt can sometimes convert to an amorphous form or a different polymorph, which can alter its solubility and stability.[18]

-

Chemical Degradation: Stress testing (exposure to heat, light, humidity, and oxidative conditions) is necessary to determine the intrinsic stability of the molecule.[17]

Recommended Storage: Based on supplier information, the compound should be stored in a well-sealed container under an inert atmosphere.[3] Recommended temperatures range from room temperature to refrigerated conditions (2-8°C), with protection from light.[4][8]

Safety & Handling

It is essential to handle this compound with appropriate safety precautions in a laboratory setting.

-

Hazards: Classified as an irritant. May cause skin irritation, serious eye irritation, and respiratory irritation upon inhalation of dust.[7][19]

-

Toxicological Information: The chemical, physical, and toxicological properties have not been thoroughly investigated.[20] No data is currently available regarding carcinogenicity or reproductive toxicity.[20]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[20]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid dust formation during handling and weighing.[20]

-

First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[20]

Conclusion

3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine HCl is a valuable building block for pharmaceutical research. Its key physicochemical properties—notably its pH-dependent solubility and lipophilicity governed by a pKa near physiological pH—are defining characteristics that must be carefully considered during the drug development process. The experimental protocols and data presented in this guide provide a foundational framework for researchers to effectively utilize this compound in the synthesis and evaluation of new chemical entities, enabling more informed decisions in the journey from discovery to formulation.

References

- Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.

- Vandervelden, C., et al. (2013). Development of Methods for the Determination of pKa Values. PMC, NIH.

- Cambridge MedChem Consulting. (n.d.). LogP/D.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- ResearchGate. (2025). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?.

- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.

- NIH. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. PMC.

- FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media.

- Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table.

- PubMed. (2002). Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics.

- CymitQuimica. (n.d.). 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride.

- University of Tartu. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB).

- NIH. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC.

- Capot Chemical. (2010). MSDS of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine.

- ACS Publications. (n.d.). The Naphthyridines. Chemical Reviews.

- MySkinRecipes. (n.d.). This compound.

- Matrix Scientific. (n.d.). 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine.

- MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.

- BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.

- Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- Benchchem. (2025). Fendizoic Acid Salt Versus Hydrochloride Salt: A Comparative Guide to Drug Stability.

- ChemicalBook. (n.d.). 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine.

- Chem-Impex. (n.d.). 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine.

- Sigma-Aldrich. (n.d.). This compound.

-

苏州奥佰医药 (Aobai医药). (n.d.). 3-Bromo-5,6,7,8-tetrahydro-[11][15]naphthyridine hydrochloride. Retrieved from

- AK Scientific, Inc. (n.d.). 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride Safety Data Sheet.

- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

Sources

- 1. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Bromo-5,6,7,8-tetrahydro-[1,6]naphthyridine hydrochloride [allbiopharm.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine manufacturers and suppliers in india [chemicalbook.com]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 12. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. scielo.br [scielo.br]

- 15. agilent.com [agilent.com]

- 17. qlaboratories.com [qlaboratories.com]

- 18. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aksci.com [aksci.com]

- 20. capotchem.com [capotchem.com]

An In-Depth Technical Guide to 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride: A Key Intermediate in Modern Drug Discovery

Introduction

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a pivotal heterocyclic building block that has garnered significant attention within the pharmaceutical and medicinal chemistry sectors. Its rigid, three-dimensional structure and the presence of a reactive bromine atom make it an exceptionally versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of this compound, from its fundamental properties to its critical applications in the development of novel therapeutics, particularly in the realms of oncology and neurological disorders. For researchers and drug development professionals, understanding the nuances of this intermediate is key to unlocking its full potential in crafting next-generation medicines.

Core Compound Identification and Properties

A precise understanding of the physicochemical properties of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine and its hydrochloride salt is fundamental for its effective use in synthesis and formulation.

| Property | Value | CAS Number | Reference |

| Chemical Name | This compound | 1159010-96-4 | [1] |

| Free Base Name | 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | 625100-00-7 | [2][3] |

| Molecular Formula | C₈H₁₀BrClN₂ | C₈H₉BrN₂ | |

| Molecular Weight | 249.54 g/mol | 213.08 g/mol | |

| Appearance | Light yellow solid/powder | Light yellow solid/powder | [2] |

| Purity | Typically ≥95% | Typically ≥98% | [2] |

| Storage Conditions | Store in an inert gas at room temperature or 0-8 °C | Store at 0 - 8 °C | [2] |

The hydrochloride salt is often preferred in laboratory settings due to its enhanced stability and solubility in polar solvents, which can be advantageous for certain reaction conditions and for handling.

The Strategic Importance in Medicinal Chemistry

The tetrahydronaphthyridine core is a privileged scaffold in medicinal chemistry. The fusion of a pyridine ring with a saturated piperidine ring creates a rigid structure that can effectively present substituents in defined vectors for optimal interaction with biological targets.

The bromine atom at the 3-position is the key to the synthetic utility of this molecule. It serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse chemical moieties. This strategic placement of a reactive group on a desirable scaffold is the primary reason for its widespread use as an intermediate.[2]

Mechanism of Action in Drug Scaffolds

The 1,6-naphthyridine core is a known pharmacophore that can interact with the ATP-binding sites of various kinases.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By using this compound as a starting material, medicinal chemists can synthesize libraries of compounds to screen for potent and selective kinase inhibitors.[5]

Furthermore, the nitrogen-containing heterocyclic structure is prevalent in agents targeting the central nervous system (CNS), contributing to interactions with various receptors and enzymes implicated in neurodegenerative diseases.[5]

Synthesis and Purification: A Conceptual Workflow

While specific, detailed proprietary synthesis protocols are often closely guarded, a general understanding of the synthetic approaches to tetrahydronaphthyridines can be derived from the scientific literature. The synthesis of related, substituted 5,6,7,8-tetrahydro-1,6-naphthyridines often involves multi-step sequences.

One common strategy involves the construction of a substituted pyridine ring followed by the annulation of the piperidine ring. For instance, a cobalt-catalyzed [2+2+2] cyclization of dialkynylnitriles has been successfully employed to create the 5,6,7,8-tetrahydro-1,6-naphthyridine core.[6] Another approach is the asymmetric synthesis of a tetrahydronaphthyridine scaffold, which might involve a Pictet-Spengler reaction.[4]

The introduction of the bromine atom can be achieved through electrophilic aromatic substitution on the pyridine ring. The final step would typically involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Purification Protocol (General):

A crucial aspect of synthesizing high-quality intermediates is a robust purification protocol.

-

Initial Work-up: Following the bromination reaction, the crude product is typically subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities.

-

Chromatography: The crude free base is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane in methanol to isolate the desired product.

-

Salt Formation and Crystallization: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and treated with a solution of HCl in the same or a miscible solvent. The resulting hydrochloride salt often precipitates and can be collected by filtration. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed to achieve high purity.

Applications in the Synthesis of Biologically Active Molecules

The true value of this compound lies in its application as a key intermediate in the synthesis of high-value, biologically active molecules.

Kinase Inhibitors for Oncology

The brominated tetrahydro-1,6-naphthyridine scaffold is a common feature in the development of various kinase inhibitors. For example, it can be envisioned as a key building block for analogues of PARP (Poly (ADP-ribose) polymerase) inhibitors like Olaparib. While not a direct precursor to Olaparib itself, its structural motifs are highly relevant for the synthesis of novel PARP inhibitors.[7][8] PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with BRCA1/2 mutations.

Illustrative Synthetic Application (Hypothetical):

Caption: Synthetic utility of the title compound in preparing kinase inhibitors.

Agents for Central Nervous System (CNS) Disorders

The inherent structure of the tetrahydronaphthyridine core makes it a valuable scaffold for compounds targeting CNS disorders. Its ability to be functionalized in a controlled manner allows for the fine-tuning of properties such as blood-brain barrier penetration and receptor affinity. This makes it a key intermediate in the discovery of new treatments for neurodegenerative diseases and other neurological conditions.[5]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The proton NMR would show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the piperidine ring.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase HPLC method would typically be employed with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

-

Elemental Analysis: Confirms the percentage composition of carbon, hydrogen, nitrogen, bromine, and chlorine in the final product.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than just a chemical intermediate; it is a key that unlocks the door to a vast chemical space of potential new drugs. Its unique combination of a rigid, biologically relevant scaffold and a versatile reactive handle makes it an indispensable tool for medicinal chemists. As the quest for more effective and selective therapeutics continues, the importance of well-designed, high-quality building blocks like this one will only continue to grow. A thorough understanding of its synthesis, properties, and applications is therefore essential for any researcher or organization at the forefront of drug discovery.

References

-

Zhou, Y., Porco, J. A., Jr., & Snyder, J. K. (2007). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 9(3), 393–396. [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). The Journal of Organic Chemistry, 85(16), 10797–10805. [Link]

-

This compound. MySkinRecipes. [Link]

-

Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. (2023). Communications Chemistry, 6(1), 1-10. [Link]

-

Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. (2023). ResearchGate. [Link]

-

Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. (2004). ResearchGate. [Link]

-

Design and synthesis of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Part 3: In vitro evaluation of 1,3,4,5-tetrahydro-benzo[c][6][9]- and [c][2][6]-naphthyridin-6-ones. (2003). PubMed. [Link]

-

Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. (2018). PubMed Central. [Link]

-

Synthesis of Olaparib Derivatives and Their Antitumor Activities. (2013). ResearchGate. [Link]

Sources

- 1. asynt.com [asynt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,6-Naphthyridine, 3-bromo-5,6,7,8-tetrahydro- [cymitquimica.com]

- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride, a pivotal heterocyclic building block in contemporary medicinal chemistry. The document delineates its fundamental physicochemical properties, with a core focus on its molecular weight of 249.54 g/mol .[1][2] A plausible, multi-step synthetic pathway is proposed, grounded in established chemical principles, alongside robust protocols for its purification and rigorous analytical characterization. Furthermore, this guide explores the strategic application of this scaffold in the design and synthesis of targeted therapeutics, particularly in the realms of kinase inhibition and central nervous system (CNS) disorders. The inherent structural rigidity and the synthetic versatility endowed by the bromine substituent make this naphthyridine derivative a highly sought-after intermediate for creating novel molecular architectures with enhanced biological efficacy.

Introduction: The Strategic Importance of the Tetrahydro-1,6-Naphthyridine Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, offering a unique three-dimensional architecture that combines the features of a saturated piperidine ring fused to a pyridine ring. This arrangement provides a rigid framework that can precisely orient substituent groups for optimal interaction with biological targets. The introduction of a bromine atom at the 3-position significantly enhances the synthetic utility of this scaffold, rendering it an ideal substrate for a variety of cross-coupling and nucleophilic substitution reactions.[3] This versatility allows for the systematic exploration of the chemical space around the core structure, a critical aspect of lead optimization in drug discovery. This compound serves as a crucial intermediate in the synthesis of a range of biologically active molecules, including potent kinase inhibitors and novel agents for neurological disorders.[1][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses and for the characterization of its derivatives.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀BrClN₂ | [1] |

| Molecular Weight | 249.54 g/mol | [1][2] |

| CAS Number | 1159010-96-4 | [2] |

| Appearance | Expected to be a solid | |

| Solubility | Expected to be soluble in polar protic solvents like water and methanol due to its hydrochloride salt form. |

Proposed Synthesis and Purification

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the tetrahydronaphthyridine core followed by a regioselective bromination.

Sources

3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine HCl solubility in DMSO

An In-depth Technical Guide: Solubility of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine HCl in DMSO for Drug Discovery Applications

Executive Summary

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a key heterocyclic building block in modern medicinal chemistry, serving as a valuable scaffold in the synthesis of therapeutics targeting neurological disorders and various kinases.[1][2][3] For researchers in drug discovery, accurately preparing and utilizing stock solutions of such compounds is a foundational step for any in vitro or in vivo screening cascade. Dimethyl sulfoxide (DMSO) is the preeminent solvent for this purpose, prized for its exceptional ability to dissolve a wide array of both polar and nonpolar molecules.[4][5]

This technical guide, written from the perspective of a Senior Application Scientist, moves beyond simply stating a solubility value. Instead, it provides a comprehensive framework for understanding, experimentally determining, and intelligently applying the solubility data for 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine HCl in DMSO. We will dissect the critical differences between kinetic and thermodynamic solubility, provide field-proven, step-by-step protocols for their determination, and discuss the practical implications of this data in advancing a drug discovery program.

Part 1: Foundational Principles

A robust understanding of the solute, the solvent, and the theoretical underpinnings of solubility is paramount before any benchwork commences. This section establishes the authoritative grounding for the experimental protocols that follow.

The Solute: 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine HCl

This compound is a versatile intermediate in pharmaceutical research.[2] Its bicyclic structure, featuring a bromine substituent, provides a reactive handle for further chemical modifications, such as cross-coupling and nucleophilic substitution reactions, enabling the synthesis of complex molecular architectures.[3] It is particularly noted for its use in developing kinase inhibitors and agents for the central nervous system.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1159010-96-4 | [2] |

| Molecular Formula | C₈H₁₀BrClN₂ | [2] |

| Molecular Weight | 249.54 g/mol | [2] |

| Form | Solid | [6] |

| Primary Application | Pharmaceutical intermediate for drug design |[2][3] |

The hydrochloride (HCl) salt form is significant. Salt formation is a common strategy to improve the aqueous solubility and stability of a parent molecule. The solubility characteristics of the HCl salt may differ substantially from its free base counterpart.

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic organic solvent with the formula (CH₃)₂SO.[4] Its reputation as a "universal solvent" in drug discovery is well-earned for several key reasons:

-

Exceptional Solvating Power: It effectively dissolves a vast range of organic and inorganic compounds, including those that are poorly soluble in water.[5][7] This makes it ideal for creating concentrated stock solutions from diverse chemical libraries.[4]

-

Miscibility: DMSO is miscible with water and a wide variety of organic solvents, which facilitates the dilution of stock solutions into aqueous buffers for biological assays.[4]

-

High Boiling Point: With a boiling point of 189 °C, DMSO is non-volatile at room temperature, which prevents the concentration of stock solutions from changing due to evaporation.[4]

-

Cell Permeability: DMSO is known to readily penetrate cell membranes, which can aid in the delivery of compounds to intracellular targets in cell-based assays.[8]

Despite its utility, it is crucial to manage the final concentration of DMSO in assays, as levels above 0.5% can induce cytotoxicity or other off-target effects.[9]

The Concept: Thermodynamic vs. Kinetic Solubility

The term "solubility" can be misleading without proper context. In a drug discovery setting, it is essential to distinguish between two fundamentally different measurements: thermodynamic and kinetic solubility.[10]

-

Thermodynamic Solubility is the true, equilibrium solubility of a compound in a given solvent. It represents the maximum amount of a substance that can be dissolved under stable conditions. This measurement is the "gold standard" and is critical for lead optimization and formulation development.[10][11] It is typically determined by allowing excess solid to equilibrate with the solvent for an extended period (e.g., 24 hours).[12]

-

Kinetic Solubility is a non-equilibrium measurement that assesses the tendency of a compound to precipitate when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[11][12] The resulting value is often higher than the thermodynamic solubility because the compound may form a temporary supersaturated solution or precipitate as a less stable, amorphous solid.[13] This high-throughput method is primarily used in the early stages of discovery to flag compounds with potential solubility liabilities.[11]

Caption: Conceptual difference between Kinetic and Thermodynamic solubility workflows.

Part 2: Experimental Determination of Solubility

This section provides actionable protocols for laboratory scientists. The causality behind each step is explained to ensure a self-validating and robust experimental design.

Protocol: Determining Maximum Thermodynamic Solubility in DMSO

This method establishes the true equilibrium solubility limit of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine HCl in DMSO at a specified temperature (typically room temperature). The protocol is adapted from established methodologies for determining the maximum solubility of novel compounds.[14]

Materials:

-

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine HCl

-

Anhydrous DMSO

-

Calibrated analytical balance

-

2 mL microcentrifuge tubes

-

Vortex mixer

-

Centrifuge (capable of >10,000 rpm)

-

Calibrated micropipettes

-

Apparatus for quantitative analysis (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology:

-

Prepare a Supersaturated Solution:

-

Action: Accurately weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.[14] Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).

-

Causality: Starting with a clear excess of solid ensures that the final solution will reach saturation. Anhydrous DMSO is critical to prevent water from influencing the solubility measurement.

-

-

Facilitate Initial Dissolution:

-

Action: Vortex the mixture vigorously for 2-3 minutes.[14] If the compound fully dissolves, add small, pre-weighed increments of the solid until a precipitate persists after vortexing.

-

Causality: Vigorous mixing provides the kinetic energy needed to break the crystal lattice and solvate the molecules, accelerating the approach to equilibrium.

-

-

Equilibration:

-

Action: Incubate the supersaturated slurry at a constant room temperature for 24 hours.[14] Mix the solution gently (e.g., on a rotator) during this period.

-

Causality: This is the most critical step for achieving thermodynamic equilibrium. A 24-hour period allows for the slow process of dissolution and re-precipitation to stabilize, resulting in a truly saturated solution that is not supersaturated.

-

-

Separation of Undissolved Solid:

-

Action: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to form a tight pellet of the excess, undissolved solid.[14]

-

Causality: Complete separation is essential. Any suspended micro-particulates in the supernatant will lead to an overestimation of the true solubility.

-

-

Quantification of Solute Concentration:

-

Action: Carefully collect a known volume of the clear supernatant (e.g., 10-50 µL) without disturbing the pellet.[14]

-

Action: Perform a serial dilution of the supernatant into a suitable solvent (e.g., methanol, acetonitrile) for which a calibration curve has been prepared.

-

Action: Determine the concentration of the compound in the diluted sample using a validated analytical method like HPLC-UV or UV-Vis spectroscopy.[14]

-

Action: Back-calculate to determine the original concentration in the undiluted DMSO supernatant. This value is the thermodynamic solubility.

-

Causality: Analytical quantification provides an accurate and precise measurement of the dissolved compound, which is far more reliable than gravimetric methods that can be skewed by residual solvent.

-

Caption: Workflow for Thermodynamic Solubility Determination in DMSO.

Best Practices for Preparing DMSO Stock Solutions

The integrity of screening data begins with the proper preparation of stock solutions. Errors at this stage will propagate through all subsequent experiments.

Table 2: Summary of Best Practices for DMSO Stock Solution Preparation

| Practice | Action | Rationale (The "Why") |

|---|---|---|

| Solvent Quality | Use anhydrous or high-purity DMSO. | DMSO is hygroscopic; absorbed water can alter solubility and potentially hydrolyze sensitive compounds. |

| Weighing | Allow compound vial to equilibrate to room temperature before opening and weighing.[15] | Prevents atmospheric moisture from condensing on the cold powder, which would lead to inaccurate weighing. |

| Dissolution | Add solvent to the solid. Vortex thoroughly for 1-2 minutes.[15] | Ensures efficient mixing and solvation. |

| Assisted Dissolution | If dissolution is slow, use a brief sonication in a water bath or gentle warming (e.g., 37°C).[15] | Provides additional energy to overcome the crystal lattice energy, but should be used cautiously to avoid compound degradation. |

| Visual Confirmation | Visually inspect the solution against a light source to ensure no particulates are visible.[15] | The most straightforward check to confirm complete dissolution. |

| Storage | Aliquot the stock solution into single-use volumes and store at -20°C or -80°C in tightly sealed tubes.[9][15] | Minimizes freeze-thaw cycles, which can cause compound degradation or precipitation over time. |

Part 3: Data Interpretation and Application

Obtaining a number is only half the battle. Understanding what it means and how to use it is what drives a project forward.

Application in Drug Discovery Workflows

The type of solubility data required is dictated by the stage of the drug discovery process.

Table 3: Application of Solubility Data Across the Drug Discovery Pipeline

| Discovery Stage | Primary Assay | Relevance & Application |

|---|---|---|

| Early Discovery / HTS | Kinetic Solubility | Used to quickly flag compounds that are likely to precipitate in aqueous assay buffers.[11][12] Helps prioritize hits and de-risk compounds with poor physicochemical properties early on. |

| Lead Optimization | Thermodynamic Solubility | Provides the "gold standard" solubility value needed to guide medicinal chemistry efforts to improve compound properties.[11] Essential for building accurate Structure-Activity Relationships (SAR). |

| Preclinical Development | Thermodynamic Solubility | A critical parameter for developing formulations for in vivo studies.[16] Low thermodynamic solubility can be a major obstacle to achieving adequate bioavailability.[16] |

Caption: The application of solubility data types in the drug discovery process.

Conclusion

References

- Kinetic versus thermodynamic solubility temptations and risks. (n.d.). Ovid.

- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

- Dimethyl sulfoxide. (2024, December 22). In Wikipedia.

- 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | 625100-00-7. (n.d.). J&K Scientific.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery.

- DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. (2023, July 13). BOC Sciences.

- Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. (n.d.). Benchchem.

- Dimethyl Sulfoxide (DMSO): A Versatile Polar Aprotic Solvent for Industrial and Pharmaceutical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.

- Aqueous Solubility Assays. (n.d.). Creative Bioarray.

- Best practices for preparing and storing Myricetin stock solutions in DMSO. (n.d.). Benchchem.

- This compound. (n.d.). MySkinRecipes.

- 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine. (n.d.). Chem-Impex.

- 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride. (n.d.). CymitQuimica.

- Compound Handling Instructions. (n.d.). MCE (MedChemExpress).

- This compound. (n.d.). Sigma-Aldrich.

- Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochlori… [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. reachever.com [reachever.com]

- 9. medchemexpress.cn [medchemexpress.cn]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. enamine.net [enamine.net]

- 13. ovid.com [ovid.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

An In-depth Technical Guide to the Methanolic Solubility of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine HCl

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) in various solvents is a cornerstone of efficient drug development, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride in methanol. We delve into the physicochemical properties of the compound, the theoretical principles governing its dissolution in polar protic solvents, and present a rigorous, field-proven protocol for the experimental determination of its thermodynamic solubility. This document is intended for researchers, scientists, and drug development professionals, offering actionable insights and a self-validating methodology to ensure data integrity and reproducibility.

Introduction: The Critical Role of Solubility Data

3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine and its derivatives are heterocyclic building blocks used in medicinal chemistry as key intermediates for synthesizing biologically active compounds, including kinase inhibitors and agents targeting the central nervous system.[1][2][3] The hydrochloride salt form is often utilized to improve the aqueous solubility and handling properties of the parent compound.

Methanol is a ubiquitous solvent in the pharmaceutical industry. Its polarity and protic nature make it an excellent medium for organic synthesis, purification via crystallization, and as a solvent for analytical characterization. Therefore, accurately quantifying the solubility of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine HCl in methanol is not merely an academic exercise; it is a critical parameter that dictates:

-

Reaction Stoichiometry and Kinetics: Ensuring the compound remains in solution for chemical transformations.

-

Purification Efficiency: Designing effective crystallization or chromatographic purification strategies.

-

Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC and NMR.

-

Early Formulation Studies: Assessing feasibility for liquid dosage forms or spray drying processes.

Poorly characterized solubility can lead to significant challenges, including failed synthetic batches, inaccurate analytical results, and unforeseen development delays.[4] This guide establishes a robust framework for understanding and determining this vital property.

Physicochemical Profile of the Solute and Solvent

A foundational understanding of the molecules involved is essential to predict and interpret solubility behavior. The principle of "like dissolves like" is a useful heuristic, suggesting that substances with similar polarities are more likely to be miscible.[5]

3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine HCl

This compound is a substituted naphthyridine, a class of bicyclic heterocyclic aromatic compounds containing two nitrogen atoms. The hydrochloride salt form introduces an ionic character, which significantly influences its solubility profile.

| Property | Value | Source |

| Chemical Structure |  | - |

| CAS Number | 1159010-96-4 | |

| Molecular Formula | C₈H₁₀BrClN₂ | [1] |

| Molecular Weight | 249.54 g/mol | [1] |

| Appearance | Light yellow solid/powder (typical) | [3][6] |

| Key Structural Features | - Bicyclic heterocyclic core- Pyridine ring (polar, H-bond acceptor)- Tetrahydropyridine ring (more flexible)- Bromine substituent (increases lipophilicity)- Hydrochloride salt (ionic, enhances polarity) | - |

Methanol (Solvent)

Methanol (CH₃OH) is a polar, protic solvent. Its ability to act as both a hydrogen bond donor (via the hydroxyl proton) and acceptor (via the oxygen lone pairs) makes it highly effective at solvating polar and ionic compounds.[5][7]

Theoretical Considerations: Solute-Solvent Interactions

The dissolution of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine HCl in methanol is governed by the energetic balance of overcoming the solute's crystal lattice energy and the solvent-solvent interactions, and forming new, favorable solute-solvent interactions.[8]

-

Ion-Dipole Interactions: The primary driving force for solubility will be the interaction between the positively charged nitrogen (protonated by HCl) and the chloride anion (Cl⁻) with the polar methanol molecules. The negative dipole of the methanol oxygen will orient towards the cation, and the positive dipole of the hydroxyl proton will orient towards the anion.

-

Hydrogen Bonding: The nitrogen atoms in the naphthyridine ring can act as hydrogen bond acceptors, while the N-H group in the protonated form can act as a hydrogen bond donor, interacting favorably with methanol's hydroxyl group.

-

Dispersion Forces: The aromatic ring and hydrocarbon backbone will interact with the methyl group of methanol via weaker London dispersion forces.

Given that the compound is a salt and methanol is a polar protic solvent, we can predict high solubility . However, factors like the bulky bromine atom and the bicyclic structure may impose steric constraints that limit the ideal solvation, making experimental verification essential.

Experimental Protocol: Thermodynamic Solubility Determination

To ensure the highest degree of accuracy, the thermodynamic (or equilibrium) solubility must be determined. This value represents the true saturation point of the solvent at a given temperature, unlike kinetic solubility which can often overestimate this value due to the formation of supersaturated solutions.[4][9][10] The shake-flask method is the gold standard for this measurement.[7][11]

Workflow for Thermodynamic Solubility Determination

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Methodology

Self-Validation Checkpoint: This protocol incorporates internal checks, such as visual confirmation of excess solid and the use of a validated HPLC method with a calibration curve, to ensure the trustworthiness of the final data.

Materials & Equipment:

-

3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine HCl (purity >98%)

-

Methanol (HPLC grade)

-

Analytical balance

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound (e.g., ~10-20 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Accurately add a known volume of methanol (e.g., 1.0 mL) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Causality Check: Using excess solid is critical to drive the system to thermodynamic equilibrium.[9]

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

-

Incubate for 24 hours. This extended time is crucial to ensure that the dissolution process has reached a true equilibrium state, avoiding the pitfalls of kinetic measurements.[12]

-

Visually inspect the vials to confirm the presence of undissolved solid. If all solid has dissolved, more must be added and the equilibration step repeated.

-

-

Sample Preparation for Analysis:

-

Remove the vials from the shaker and let them stand for 30 minutes to allow larger particles to settle.

-

Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Carefully withdraw the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step removes any fine particulates that could interfere with HPLC analysis.

-

Causality Check: Filtration is a mandatory step. Failure to remove undissolved solid will lead to a gross overestimation of solubility.[10]

-

-

Quantification by HPLC-UV:

-

Prepare a stock solution of the compound in methanol of a known concentration (e.g., 1 mg/mL).

-

Create a set of calibration standards (e.g., ranging from 1 µg/mL to 200 µg/mL) via serial dilution of the stock solution.

-

Prepare several dilutions of the filtered saturated solution to ensure the final concentration falls within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by a validated HPLC-UV method. The use of HPLC provides selectivity and can distinguish the analyte from potential impurities.[4][10]

-

-

Data Analysis and Calculation:

-

Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the known concentration of the standards.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted samples.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

-

The experiment should be performed in triplicate (n=3) to assess reproducibility. The final solubility is reported as the mean ± standard deviation.

-

Expected Results & Data Presentation

While no specific solubility value for this exact compound is publicly available, based on its structure as a polar hydrochloride salt in a polar solvent, a high solubility is anticipated. The results of the experiment described above would be summarized as follows:

| Parameter | Value |

| Solvent | Methanol |

| Temperature | 25 °C |

| Equilibration Time | 24 hours |

| Analytical Method | HPLC-UV |

| Mean Solubility (n=3) | Hypothetical Value: 75.2 ± 2.1 mg/mL |

| Molar Solubility | Hypothetical Value: 301.3 ± 8.4 mM |

Factors Influencing Measurement & Troubleshooting

Several factors can affect the accuracy of a solubility measurement.[10]

-

Temperature: The solubility of solids typically increases with temperature.[5] Therefore, maintaining precise temperature control during equilibration is critical.

-

Compound Purity: Impurities can either increase or decrease the apparent solubility. Using a well-characterized compound with high purity (>98%) is essential.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to know and document the solid form being tested.

-

Filter Adsorption: Highly lipophilic compounds may adsorb to certain types of filter materials, leading to an underestimation of solubility. A filter validation study may be necessary for poorly soluble compounds.[10]

Conclusion

This guide has outlined a comprehensive approach to understanding and accurately determining the solubility of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine HCl in methanol. By combining theoretical principles with a rigorous, self-validating experimental protocol, researchers can generate reliable and reproducible data. Such data is indispensable for making informed decisions throughout the drug discovery and development pipeline, ultimately saving time and resources while mitigating risks associated with poor physicochemical characterization.

References

- General Experimental Protocol for Determining Solubility. Benchchem.

- Thermodynamic Solubility Assay. Evotec.

- ADME Solubility Assay. BioDuro.

- Alsenz J, Kansy M. High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. 2007;59(7):546-567.

- Factors affecting solubility.

- What factors affect solubility?. AAT Bioquest. Published April 18, 2022.

- This compound. MySkinRecipes.

- 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine. J&K Scientific.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Published February 10, 2012.

- 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine. Chem-Impex.

- This compound. Sigma-Aldrich.

- Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed.

- 3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine cas no.1196156-01-0. coolpharm Ltd.

Sources

- 1. This compound [myskinrecipes.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. evotec.com [evotec.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 3-BROMO-5,6,7,8-TETRAHYDRO-1,7-NAPHTHYRIDINE, CasNo.1196156-01-0 coolpharm Ltd China (Mainland) [yspharmatech.lookchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. scispace.com [scispace.com]

- 12. enamine.net [enamine.net]

3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride stability and storage

Executive Summary

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. It serves as a key intermediate in the synthesis of a new generation of therapeutic agents, particularly in the development of kinase inhibitors and compounds targeting the central nervous system.[1] The integrity and purity of this starting material are paramount, as any degradation can directly impact the yield, purity, and biological activity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for researchers and drug development professionals to understand and manage the stability of this compound. It outlines best practices for storage and handling, and details the necessary experimental protocols for conducting forced degradation studies to proactively identify potential liabilities and establish robust, stability-indicating analytical methods.

Compound Profile and Physicochemical Properties

A foundational understanding of the compound's basic properties is the first step in ensuring its proper handling and storage.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 1159010-96-4 | [1] |

| Molecular Formula | C₈H₁₀BrClN₂ | [1] |

| Molecular Weight | 249.54 g/mol | [1] |

| Appearance | Solid | [1][2] |

| Primary Application | Pharmaceutical intermediate for kinase inhibitors and CNS agents | [1][3][4] |

Recommended Storage, Handling, and Safety Protocols

The reactivity of the brominated naphthyridine core necessitates stringent storage and handling procedures to prevent inadvertent degradation and ensure operator safety.

Optimal Storage Conditions

To maintain long-term chemical integrity, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place.[5] For long-term storage, refrigeration at 2-8°C is advisable to minimize the rate of any potential solid-state reactions.[6]

-

Atmosphere: Store under an inert gas atmosphere, such as argon or nitrogen.[1] The tetrahydropyridine ring system can be susceptible to oxidation, and an inert atmosphere mitigates this risk.

-

Container: Use a tightly-sealed, opaque container to protect the compound from moisture and light.[5][7]

-

Incompatibilities: Avoid storage near strong oxidizing agents, which can react with the heterocyclic structure.[7]

Safe Handling Procedures

Adherence to safety protocols is critical due to the compound's hazard profile. It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[5]

-

Engineering Controls: All handling should occur within a well-ventilated laboratory, preferably inside a certified chemical fume hood to minimize inhalation risk.[5][8] The facility should be equipped with an eyewash station.[5]

-

Personal Protective Equipment (PPE):

-

Procedural Hygiene: Avoid the formation and inhalation of dust.[8][9] Wash hands thoroughly after handling the material.[5]

A Proactive Framework for Stability Assessment

While specific degradation pathways for this molecule are not extensively published, a proactive approach using forced degradation is the industry-standard methodology. Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[10][11] This is a cornerstone of developing a stability-indicating method—an analytical procedure that can accurately quantify the decrease of the active ingredient due to degradation.[12]

The Logic of Stability Evaluation

The overall process follows a logical sequence designed to build a comprehensive understanding of the molecule's stability profile. This workflow ensures that the analytical methods used are fit for purpose and that potential issues are identified early in development.

Experimental Design: Forced Degradation Protocols

The objective of forced degradation is to achieve a target degradation of 10-20% of the parent compound.[13] This level is sufficient to produce and detect degradation products without destroying the molecule entirely, which would obscure the primary degradation pathways.

Experimental Workflow Diagram

The core of the study involves subjecting the compound to a panel of five key stress conditions as recommended by ICH guidelines.[11]

Step-by-Step Methodologies

The following protocols serve as a robust starting point. Researchers should adjust concentrations, temperatures, and durations to achieve the target degradation.

5.2.1 Preparation of Stock Solution

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of methanol and water) to a final concentration of 1 mg/mL.

-

This stock solution will be used for the hydrolytic and oxidative stress tests.

5.2.2 Acid Hydrolysis

-

Pipette 1 mL of the stock solution into a vial.

-

Add 1 mL of 1N Hydrochloric Acid (HCl).

-

Cap the vial and place it in a water bath at 60-80°C for 24 hours.[14]

-

After incubation, cool the sample to room temperature.

-

Neutralize the sample by adding 1 mL of 1N Sodium Hydroxide (NaOH).

-

Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

Causality: This test simulates exposure to acidic conditions which can occur during synthesis, purification, or in certain formulation environments. The naphthyridine nitrogens are potential sites for acid-catalyzed hydrolysis or rearrangement.

5.2.3 Base Hydrolysis

-

Pipette 1 mL of the stock solution into a vial.

-

Add 1 mL of 1N Sodium Hydroxide (NaOH).

-

Cap the vial and place it in a water bath at 60-80°C for 24 hours.

-

After incubation, cool the sample to room temperature.

-

Neutralize the sample by adding 1 mL of 1N Hydrochloric Acid (HCl).

-

Dilute with the mobile phase for analysis.

Causality: This test evaluates the compound's susceptibility to basic conditions. The bromine atom could be a site for nucleophilic substitution, or the heterocyclic ring could undergo base-catalyzed reactions.

5.2.4 Oxidative Degradation

-

Pipette 1 mL of the stock solution into a vial.

-

Add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Cap the vial and store it at room temperature, protected from light, for 24 hours.

-

Dilute with the mobile phase for analysis.

Causality: This test assesses the compound's stability in the presence of oxidizing agents, mimicking long-term exposure to atmospheric oxygen. The electron-rich aromatic ring and the nitrogen atoms are potential sites of oxidation.

5.2.5 Thermal Degradation

-

Place a small amount (approx. 10 mg) of the solid compound in a clear glass vial.

-

Place the uncapped vial in a stability oven at 80°C for 72 hours.

-

After the study, allow the sample to cool.

-

Prepare a solution of the stressed solid at 1 mg/mL and dilute for analysis.

Causality: This test evaluates the intrinsic solid-state thermal stability of the molecule, which is critical for determining shipping and long-term storage conditions.

5.2.6 Photostability

-

Place a thin layer of the solid compound in a container transparent to the appropriate wavelengths.

-

Expose the sample to a light source that conforms to ICH Q1B guidelines (providing controlled UV and visible light exposure).

-

Simultaneously, run a dark control sample (wrapped in aluminum foil) to differentiate between light-induced and thermal degradation.

-

After exposure, prepare solutions of both the exposed and control samples for analysis.

Causality: This test is essential for compounds that may be handled or processed in the open. The aromatic system can absorb UV/Vis light, potentially leading to photolytic cleavage or rearrangement.

Data Summary and Interpretation

The results from the forced degradation studies should be systematically tabulated to provide a clear overview of the compound's stability profile. This allows for rapid identification of the conditions under which the compound is least stable.

Table 1: Example Summary of Forced Degradation Results

| Stress Condition | % Degradation of Parent | No. of Degradants >0.1% | Major Degradant Peak (RT, min) | Observations |

| Control (Unstressed) | < 0.1% | 0 | N/A | Baseline purity established. |

| Acid (1N HCl, 80°C, 24h) | 15.2% | 2 | 4.8 min | Significant degradation observed. |

| Base (1N NaOH, 80°C, 24h) | 18.5% | 3 | 3.2 min | Most significant degradation pathway. |

| Oxidative (3% H₂O₂, RT, 24h) | 8.9% | 1 | 7.1 min | Moderate sensitivity to oxidation. |

| Thermal (80°C, 72h) | 1.2% | 1 | 5.5 min | Compound is relatively stable to dry heat. |

| Photo (ICH Q1B) | 3.5% | 1 | 6.2 min | Minor sensitivity to light exposure. |

Note: Data are illustrative and must be generated experimentally.

Conclusion and Recommendations

This compound is a compound with immense value in pharmaceutical research. Its stability is not absolute, and a thorough understanding of its degradation profile is essential for its effective use. This guide establishes that optimal preservation is achieved by storing the compound in a cool, dry, and inert environment, protected from light.

For drug development professionals, the implementation of a systematic forced degradation study is not merely a recommendation but a necessity. The protocols outlined herein provide a clear path to elucidating potential degradation pathways, identifying degradants, and developing a validated, stability-indicating analytical method. This proactive approach ensures the quality of the intermediate, the integrity of the research data, and ultimately, the success of the drug development program.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Kaur, M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(9), 125-132. Retrieved from [Link]

-

Luminata Hanson. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

Jadhav, S. B., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(6). Retrieved from [Link]

-

Li, Y., & He, Y. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

-

Al-Sanea, M. M., et al. (2023). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Molecules, 28(14), 5419. Retrieved from [Link]

-

Capot Chemical. (2010). MSDS of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1159010-96-4 [sigmaaldrich.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. aksci.com [aksci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. aksci.com [aksci.com]

- 8. echemi.com [echemi.com]

- 9. capotchem.com [capotchem.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. acdlabs.com [acdlabs.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. mdpi.com [mdpi.com]

3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine HCl safety data sheet

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine HCl

Introduction

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. As a key intermediate, it serves as a foundational scaffold for the synthesis of novel, biologically active compounds, particularly in the development of kinase inhibitors and agents targeting the central nervous system.[1] The utility of the naphthyridine core, a recognized "privileged structure" in drug discovery, combined with the reactive potential of the bromo-substituent for cross-coupling reactions, makes this compound a valuable tool for creating molecular diversity in drug development pipelines.[2][3]

However, its status as a research chemical means that its toxicological profile is not yet fully characterized.[4][5] This guide, authored from the perspective of a Senior Application Scientist, is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling of this compound. The protocols and insights herein are grounded in the precautionary principle, emphasizing that a lack of complete hazard data necessitates the highest standards of laboratory safety. We will move beyond simple procedural lists to explain the causality behind each recommendation, ensuring a self-validating system of safety and scientific integrity.

Section 1: Chemical and Physical Identity

Precise identification is the cornerstone of chemical safety. While the user has specified the hydrochloride (HCl) salt, it is crucial for researchers to be aware of related forms, such as the free base or dihydrochloride salt, which may be referenced in literature or supplied by different vendors. Misidentification could lead to incorrect calculations for molarity and misinterpretation of reactivity.

| Identifier | 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine HCl | Free Base | Dihydrochloride |

| CAS Number | 1159010-96-4[1] | 625100-00-7[4][6][7] | 1187932-53-1[8] |

| Molecular Formula | C₈H₁₀BrClN₂[1] | C₈H₉BrN₂[4][7][9] | C₈H₁₁BrCl₂N₂[8][10] |

| Molecular Weight | 249.54 g/mol [1] | 213.07 g/mol [4][9] | 285.99 g/mol [10] |

| Appearance | Solid[9] | Solid[9] | Solid |

| Synonyms | 3-Bromo-5,6,7,8-tetrahydro-[1][7]naphthyridine hydrochloride[9] | 5,6,7,8-Tetrahydro-3-bromo-1,6-naphthyridine[4] | - |

Section 2: Hazard Identification and Toxicological Profile

Core Directive: Treat this compound with a high degree of caution. The most critical piece of safety information is the current lack of comprehensive toxicological data. To date, the chemical, physical, and toxicological properties have not been thoroughly investigated.[4] This absence of data is not an indication of safety; rather, it mandates that researchers assume the compound is hazardous until proven otherwise.

The limited available data, primarily for the free base, suggests the following hazards:

| Hazard Type | GHS Classification & Description | Source |

| Eye Irritation | H319: Causes serious eye irritation. | [7] |

| Skin Sensitization | H317: May cause an allergic skin reaction. | [7] |

| Respiratory Irritation | May cause respiratory irritation upon inhalation. | [4] |

Expert Insight: The primary risk associated with a powdered solid like this is the generation of airborne dust during handling (e.g., weighing, transferring). This dust presents a dual threat of inhalation, which may cause respiratory irritation, and deposition on skin, which can lead to sensitization or irritation.[4][7] The lack of data on long-term effects, such as carcinogenicity or reproductive toxicity, means that minimizing exposure is not just best practice, but an ethical necessity to protect laboratory personnel.[4]

Section 3: The Hierarchy of Controls for Safe Handling

Effective safety protocols are built on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective measures (engineering controls) over less effective ones (personal protective equipment).

Caption: Hierarchy of Controls for Safe Chemical Handling.

Engineering Controls: The Primary Barrier

All manipulations of solid 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine HCl that could generate dust MUST be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particles, preventing them from entering the user's breathing zone and the general laboratory environment.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential but should never be relied upon as the primary means of protection.

| Equipment | Specification & Rationale |

| Eye Protection | Safety glasses with side shields or, preferably, chemical splash goggles. This protects against accidental splashes during solution preparation and airborne particles. |

| Hand Protection | Nitrile gloves. Causality: Nitrile provides good protection against incidental contact with a wide range of solid chemicals. Gloves must be inspected for tears before use. Use proper glove removal technique (without touching the glove's outer surface) to prevent skin contamination.[4] Dispose of contaminated gloves immediately. |

| Body Protection | A buttoned laboratory coat. This protects skin and personal clothing from contamination. |